8-Methylquinazoline
Overview
Description
8-Methylquinazoline (8MQ) is a heterocyclic aromatic compound with a unique structure and properties. It is a colorless crystalline solid with a molecular formula of C9H7N3. 8MQ has been widely used in organic synthesis and as a starting material for the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds. 8MQ is a versatile synthetic intermediate with a wide range of applications in the chemical industry.
Scientific Research Applications
1. DNA Repair Enzyme Inhibition
8-Methylquinazoline derivatives show potential as inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP). This property can be leveraged in clinical studies to understand the role of PARP in drug- and radiation-induced DNA damage. The 8-methylquinazolinones, in particular, are among the most potent PARP inhibitors reported, demonstrating enhanced inhibitory activity in comparison with 8-hydroxy or 8-methoxy groups (Griffin et al., 1998).
2. Treatment of Neurodegenerative Diseases
2-Substituted 8-hydroxyquinolines, related to 8-methylquinazoline, have been proposed for the treatment of Alzheimer's disease. They act as metal chaperones, disaggregating metal-enriched amyloid plaques and inhibiting Cu/Aβ redox chemistry. This shows the potential of 8-hydroxyquinoline derivatives in neuroprotection and neuroregeneration, suggesting a similar potential for 8-methylquinazoline derivatives (Kenche et al., 2013).
3. Anticancer Properties
Compounds containing the 8-hydroxyquinoline nucleus, closely related to 8-methylquinazoline, exhibit a wide range of biological activities, including anticancer effects. These compounds have been used to develop potent lead compounds with good efficacy and low toxicity in cancer treatment. This indicates the potential of 8-methylquinazoline in synthesizing novel anticancer agents (Saadeh et al., 2020).
4. Antiparasitic Activities
8-Aminoquinolines, a class that includes 8-methylquinazoline, are known for their broad antiparasitic utility. They have shown efficacy in treating diseases like malaria and pneumocystis pneumonia. The enantiomers of these compounds demonstrate different efficacy and toxicity profiles, which is crucial in determining their therapeutic window (Nanayakkara et al., 2008).
5. Antimicrobial and Antifungal Effects
The 8-hydroxyquinoline scaffold, closely related to 8-methylquinazoline, is known for its antimicrobial and antifungal properties. This suggests potential applications of 8-methylquinazoline in developing new antimicrobial and antifungal agents. The broad spectrum of activity of these derivatives is often associated with their ability to chelate metal ions or intercalate into DNA (Krawczyk et al., 2019).
Mechanism of Action
Target of Action
8-Methylquinazoline is a type of quinazoline, a class of compounds known for their diverse biological activities Quinazolines are known to interact with various biological targets, including enzymes and receptors, contributing to their wide range of pharmacological activities .
Mode of Action
For instance, some quinazolines inhibit enzyme activity, while others may bind to receptors, modulating their function . The specific interactions of 8-Methylquinazoline with its targets would need further investigation.
Biochemical Pathways
Quinazolines are known to influence a variety of biochemical pathways due to their interactions with multiple targets . These pathways could include signal transduction pathways, metabolic pathways, and others, leading to a range of downstream effects.
Result of Action
Given the diverse biological activities of quinazolines, the effects could range from modulation of enzyme activity to alteration of signal transduction pathways .
properties
IUPAC Name |
8-methylquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-7-3-2-4-8-5-10-6-11-9(7)8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKASWOGQJXWOHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40617818 | |
Record name | 8-Methylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40617818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7557-03-1 | |
Record name | 8-Methylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40617818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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